

Application Note: Quantification of Solanidine in Potato Peels by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Solanidine	
Cat. No.:	B192412	Get Quote

Introduction

Solanidine is the aglycone of the two primary steroidal glycoalkaloids found in potatoes, α -solanine and α -chaconine.[1] These compounds are natural toxins that act as a defense mechanism for the plant against pests and pathogens.[1] Concentrations of these glycoalkaloids are highest in the potato peel, sprouts, and areas of damage or exposure to light.[2] While present in low levels in the tuber flesh, the concentration in the peel can be 3 to 10 times higher. Monitoring the levels of **solanidine** and its parent glycoalkaloids is crucial for food safety, as high intake can lead to adverse health effects in humans, including nausea, vomiting, and neurological disorders.[3][2] This application note details a robust and sensitive HPLC-MS/MS method for the quantification of **solanidine** in potato peels, which is also suitable for the simultaneous analysis of α -solanine and α -chaconine.

Principle

This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the accurate quantification of **solanidine**. The protocol involves an extraction of **solanidine** from potato peel samples, followed by separation using reversed-phase high-performance liquid chromatography (HPLC). Detection and quantification are achieved using a tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. The use of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity for the analyte in a complex matrix.



Experimental Protocols Sample Preparation: Extraction

The following protocol describes an effective method for extracting **solanidine** from potato peel samples.

Materials:

- Potato peels, freeze-dried and ground to a fine powder
- Extraction Solvent: 89% Methanol in LC-MS grade water[3]
- 5% Acetic Acid[2]
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[2]
- Methanol (LC-MS grade)[2]
- Water (LC-MS grade)[4]
- 0.1% Formic Acid in Methanol[2]
- Centrifuge tubes (50 mL)
- Vortex mixer
- Centrifuge
- · SPE vacuum manifold

Procedure:

- Weigh 1.0 g of homogenized, freeze-dried potato peel powder into a 50 mL centrifuge tube.
- Add 20 mL of 5% acetic acid to the tube.[2]
- Vortex the mixture vigorously for 1 minute to ensure thorough wetting of the sample.
- Place the tube on a shaker and extract for 15 minutes.[2]



- Centrifuge the sample at 4,000 x g for 15 minutes at 4°C.[2]
- Collect the supernatant for the purification step.

Sample Purification: Solid Phase Extraction (SPE)

Procedure:

- Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water.[2]
- Load 2 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.[2]
- Wash the cartridge with 3 mL of 10% methanol to remove interfering substances.[2]
- Elute the analytes with 1 mL of methanol containing 0.1% formic acid.[2]
- Filter the eluate through a 0.22 μm syringe filter into an HPLC vial for analysis.[2]

HPLC-MS/MS Analysis

Instrumentation:

- HPLC system with a binary pump and autosampler (e.g., Agilent 1260 Infinity II or equivalent)[2]
- Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., TSQ Fortis or equivalent)[5]

HPLC Conditions:



Parameter	Value
Column	C18, 2.1 x 150 mm, 2.2 µm particle size[6]
Mobile Phase A	0.1% Formic Acid in Water[2]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[2]
Flow Rate	0.5 mL/min[7]
Injection Volume	5 μL[7]
Column Temperature	40°C
Gradient	28% B, increase to 32% B over 11 min, to 41% B over 1 min, to 45% B over 8 min, then to 90% B over 1 min, hold for 5 min, return to 28% B over 1 min.[2]

MS/MS Conditions:

Parameter	Value
Ionization Mode	ESI Positive (ESI+)[5]
Capillary Voltage	3500 V[8]
Drying Gas Temp	350°C[8]
Drying Gas Flow	10 L/min[8]
Nebulizer Pressure	2.4 x 10^5 Pa[8]

MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Solanidine	398.3	98.1[5]
α-Solanine	868.4	398.3[5]
α-Chaconine	852.5	706.5[5]



Data Presentation

The performance of the described method has been validated and is summarized in the table below. The data is compiled from various studies employing similar methodologies.

Parameter	Solanidine	α-Solanine	α-Chaconine	Reference
Linear Range (ng/mL)	2 - 100	50 - 5000	10 - 5000	[5]
LOD (μg/mL)	0.003	0.01	0.01	[2][9]
LOQ (μg/mL)	0.01	0.03	0.03	[2][9]
Recovery (%)	83.9 - 90.3	81.6 - 106.4	82.7 - 101.5	[2]
Intra-day Precision (CV%)	< 10	< 10	< 10	[2]

LOD: Limit of Detection; LOQ: Limit of Quantification; CV: Coefficient of Variation

Visualizations



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Caption: Workflow for **Solanidine** Quantification.



Conclusion

The HPLC-MS/MS method presented provides a selective, sensitive, and reliable approach for the quantification of **solanidine** in potato peels. The detailed protocol for sample preparation, including solid-phase extraction, effectively minimizes matrix effects, ensuring accurate results. The method demonstrates excellent performance characteristics, including low limits of detection and quantification, and high recovery rates, making it highly suitable for routine analysis in food safety laboratories and for research purposes in the fields of agriculture and drug development.

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